2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid
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Description
“2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . The compound has a sulfamoyl group (-SO2NH2) and a carboxylic acid group (-COOH), which are common functional groups in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be influenced by the nature and position of their substituent groups . The presence of the sulfamoyl and carboxylic acid groups in “this compound” would likely impact its molecular structure, but specific details are not available.Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, depending on their substituent groups . The sulfamoyl and carboxylic acid groups in “this compound” could potentially participate in various chemical reactions, but specific reactions for this compound are not documented in the literature I have access to.Scientific Research Applications
Synthesis and Characterization
- A study by Zolfigol et al. (2015) presented the synthesis and full characterization of novel, mild, and biological-based nano organocatalysts with urea moiety, specifically 2-carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid. These catalysts were applied in the synthesis of several compounds, including 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives, showcasing their potential industrial applications under mild and solvent-free conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Catalytic Applications
- The inhibitive properties of heterocyclic diazoles, including pyrazole derivatives, on iron corrosion in acidic environments were investigated by Babić-Samardžija et al. (2005). This study elucidated the potential of these compounds as corrosion inhibitors, contributing to the development of more durable materials in industrial applications (Babić-Samardžija, Lupu, Hackerman, Barron, & Luttge, 2005).
Inhibitors and Reactivity
- Grimmett et al. (1972) explored the kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole, revealing insights into the reactivity of these compounds that could be valuable for chemical synthesis processes (Grimmett, Hartshorn, Schofield, & Weston, 1972).
Chemical Properties and Applications
- Research on the synthesis of 1-Methyl-3-propyl-4-nitropyrazole-5-carboxylic acid by Liu Hua-xiang (2006) focused on the optimization of reaction conditions, offering a basis for the efficient production of pyrazole derivatives that could have applications in various industrial sectors (Liu Hua-xiang, 2006).
properties
IUPAC Name |
2-methyl-4-sulfamoylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S/c1-8-4(5(9)10)3(2-7-8)13(6,11)12/h2H,1H3,(H,9,10)(H2,6,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJPSUJPQICIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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